

(R)-1-(4-Iodophenyl)ethanamine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-1-(4-Iodophenyl)ethanamine hydrochloride

Cat. No.: B577831

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An In-depth Review of its Chemical Structure, Analysis, and Potential Applications in Drug Development

This technical guide provides a comprehensive overview of **(R)-1-(4-Iodophenyl)ethanamine hydrochloride**, a chiral amine of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data in the public domain, this guide combines established information with representative methodologies and predicted analytical data based on analogous compounds.

Chemical Structure and Properties

(R)-1-(4-Iodophenyl)ethanamine hydrochloride is a chiral primary amine hydrochloride salt. The structure features a phenyl ring substituted with an iodine atom at the para position and an ethylamine group at the benzylic position, with the stereochemistry fixed in the (R)-configuration. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

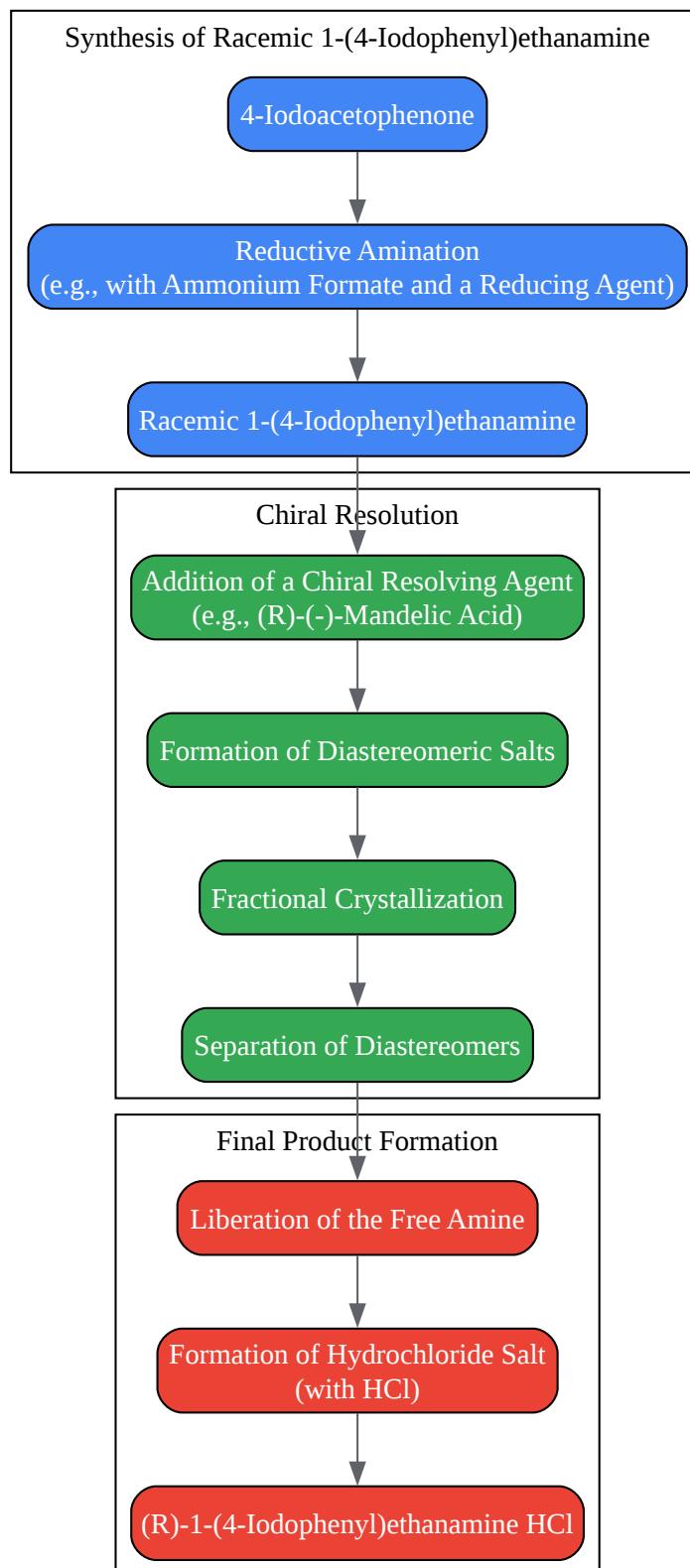
Table 1: Physicochemical Properties of (R)-1-(4-Iodophenyl)ethanamine Hydrochloride

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ ClIN	[1]
Molecular Weight	283.54 g/mol	[1]
CAS Number	1246649-06-8	[1]
Appearance	White to off-white solid (predicted)	-
Purity	≥98% (commercially available)	[1]
SMILES	C--INVALID-LINK--N.Cl	[2]
InChI	InChI=1S/C8H10IN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1	[2]

Synthesis and Chiral Resolution

A definitive, detailed experimental protocol for the synthesis of **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** is not readily available in published literature. However, a general and plausible synthetic route can be proposed based on established methods for the synthesis of chiral primary amines. A common approach involves the reductive amination of a corresponding ketone, followed by chiral resolution.

Proposed Synthetic Workflow

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Caption: Proposed workflow for the synthesis and resolution of **(R)-1-(4-Iodophenyl)ethanamine hydrochloride**.

Experimental Protocol: A Representative Method

Step 1: Synthesis of Racemic 1-(4-Iodophenyl)ethanamine

- To a solution of 4-iodoacetophenone (1.0 eq) in methanol, add ammonium formate (10.0 eq).
- Heat the mixture to reflux and add a reducing agent, such as sodium cyanoborohydride (1.5 eq), portion-wise.
- Continue refluxing for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 10.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield racemic 1-(4-iodophenyl)ethanamine.

Step 2: Chiral Resolution

- Dissolve the racemic amine in a suitable solvent (e.g., ethanol).
- Add a solution of a chiral resolving agent, such as (R)-(-)-mandelic acid (0.5 eq), in the same solvent.
- Allow the mixture to stand at room temperature for diastereomeric salt formation and crystallization.
- Collect the crystals by filtration. These crystals should be enriched in one diastereomer.
- The enantiomeric purity of the crystalline salt can be improved by recrystallization.

Step 3: Liberation of the Free Amine and Salt Formation

- Treat the diastereomerically pure salt with a base (e.g., NaOH solution) to liberate the free (R)-1-(4-iodophenyl)ethanamine.
- Extract the free amine with an organic solvent and dry the organic layer.
- Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
- Collect the precipitate by filtration and dry under vacuum to obtain **(R)-1-(4-Iodophenyl)ethanamine hydrochloride**.

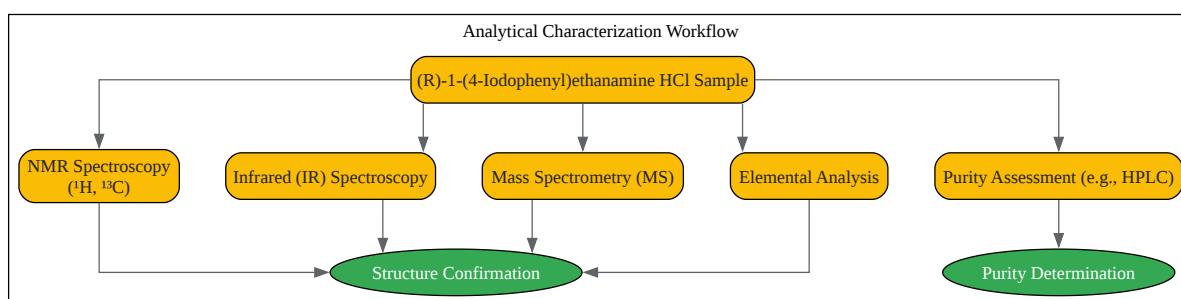
Chemical Analysis

While specific experimental spectra for **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** are not publicly available, the expected data from standard analytical techniques can be predicted based on its structure.

Table 2: Predicted Analytical Data for **(R)-1-(4-Iodophenyl)ethanamine Hydrochloride**

Analytical Technique	Predicted Data
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (AA'BB' system) in the range of 7.0-8.0 ppm.- Methine proton (-CH) as a quartet around 4.0-4.5 ppm.- Methyl protons (-CH₃) as a doublet around 1.5-2.0 ppm.- Amine protons (-NH₃⁺) as a broad singlet.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons in the range of 120-150 ppm.- Carbon attached to iodine at a lower field (~90-100 ppm).- Methine carbon (-CH) around 50-60 ppm.- Methyl carbon (-CH₃) around 20-25 ppm.
IR Spectroscopy (cm ⁻¹)	<ul style="list-style-type: none">- N-H stretching of the ammonium salt around 3000-3200 cm⁻¹.- C-H aromatic stretching around 3000-3100 cm⁻¹.- C-H aliphatic stretching around 2850-2950 cm⁻¹.- C=C aromatic stretching around 1450-1600 cm⁻¹.- C-I stretching in the far-IR region.
Mass Spectrometry (ESI+)	<ul style="list-style-type: none">- Predicted m/z for the free amine [M+H]⁺: 247.9931.[2]

Analytical Workflow



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Caption: A typical workflow for the analytical characterization of **(R)-1-(4-Iodophenyl)ethanamine hydrochloride**.

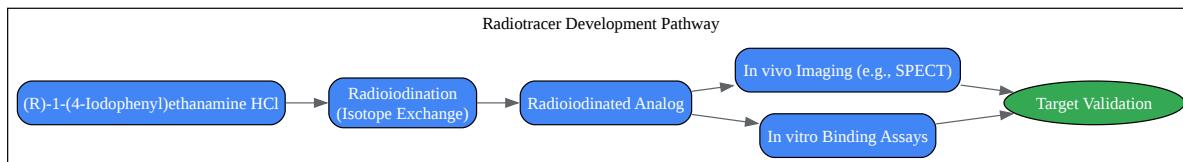
Applications in Drug Development

Chiral phenethylamines are a well-established class of compounds in medicinal chemistry, with many derivatives acting on the central nervous system. The iodo-substitution on the phenyl ring of **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** offers several potential advantages in drug design and development:

- Scaffold for Novel Therapeutics: This compound can serve as a key building block for the synthesis of more complex molecules targeting various receptors and enzymes.
- Radiolabeling: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ^{123}I , ^{125}I , or ^{131}I). This allows the resulting molecule to be used as a radiotracer for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) or for targeted radiotherapy. A study on a radioiodinated phenethylamine derivative demonstrated its potential for increased radioactivity localization in tumors.^[3]
- Probing Ligand-Receptor Interactions: The iodine atom can act as a heavy atom for X-ray crystallography studies, aiding in the determination of the binding mode of a ligand to its target protein. It can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity.

While specific signaling pathways modulated by **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** are not documented, its structural similarity to known neuroactive compounds suggests potential interactions with aminergic systems, such as dopaminergic and serotonergic pathways.

Logical Relationship in Radiotracer Development



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Caption: A logical workflow illustrating the potential use of **(R)-1-(4-Iodophenyl)ethanamine hydrochloride** in radiotracer development.

Conclusion

(R)-1-(4-Iodophenyl)ethanamine hydrochloride is a valuable chiral building block with significant potential in medicinal chemistry and drug development. While detailed experimental data for this specific compound is scarce in the public domain, this guide provides a framework for its synthesis, analysis, and potential applications based on established chemical principles. Further research into the biological activity of this and related compounds is warranted to explore its full therapeutic potential.

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